![molecular formula C9H9N3O2S B14354222 Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- CAS No. 90349-27-2](/img/structure/B14354222.png)
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- is a complex organic compound characterized by the presence of a phenylamino group, a thioxomethyl group, and a hydrazono group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- typically involves the reaction of phenylhydrazine with thiosemicarbazide in the presence of acetic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Phenylhydrazine with Thiosemicarbazide: This step involves the nucleophilic attack of phenylhydrazine on thiosemicarbazide, leading to the formation of an intermediate compound.
Cyclization and Formation of the Final Product: The intermediate undergoes cyclization in the presence of acetic acid, resulting in the formation of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or thioxomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Applications De Recherche Scientifique
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and thiosemicarbazones.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its hydrazono group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: Similar in structure but lacks the thioxomethyl and hydrazono groups.
Thiosemicarbazide: Contains the thioxomethyl group but lacks the phenylamino and acetic acid components.
Hydrazones: Compounds with a similar hydrazono group but different substituents.
Uniqueness
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90349-27-2 |
|---|---|
Formule moléculaire |
C9H9N3O2S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-(phenylcarbamothioylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C9H9N3O2S/c13-8(14)6-10-12-9(15)11-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H2,11,12,15) |
Clé InChI |
OOYVPSQEAJXWKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


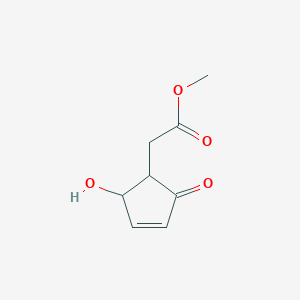
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)
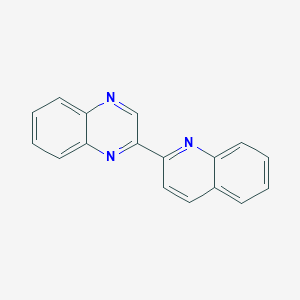


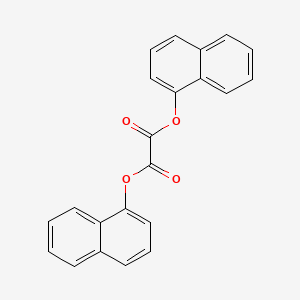

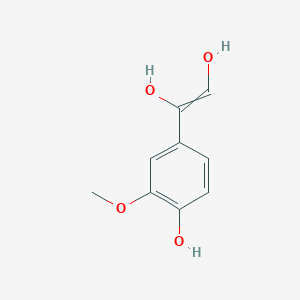
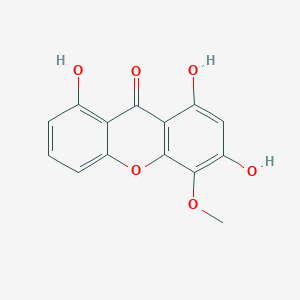
![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
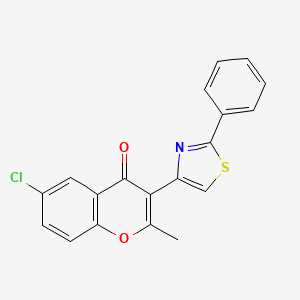
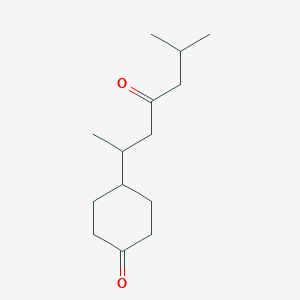
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)

